molecular formula C14H16N6O2 B11079032 N-benzyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide

N-benzyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide

Cat. No.: B11079032
M. Wt: 300.32 g/mol
InChI Key: XTSHPVRUXWMHDH-UHFFFAOYSA-N
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Description

N-benzyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide is a complex heterocyclic compound It features an imidazo[4,5-e][1,2,4]triazine core, which is a fused ring system containing both imidazole and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide typically involves multi-step organic synthesis One common route starts with the preparation of the imidazo[4,5-e][1,2,4]triazine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

For industrial-scale production, the synthesis needs to be optimized for yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the process. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like benzyl halides for nucleophilic substitution or electrophilic reagents for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies have explored its antimicrobial, antiviral, and anticancer properties.

Industry

In industry, the compound’s stability and reactivity make it useful in the development of new materials. It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-benzyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific pathways involved can vary, but often include modulation of signal transduction pathways or interference with DNA replication and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like 1,3-diazole and its derivatives share the imidazole ring structure and exhibit similar chemical properties.

    Triazine Derivatives: Compounds such as melamine and cyanuric acid contain the triazine ring and are used in various industrial applications.

Uniqueness

N-benzyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide is unique due to its fused ring system, which combines the properties of both imidazole and triazine rings

Properties

Molecular Formula

C14H16N6O2

Molecular Weight

300.32 g/mol

IUPAC Name

N-benzyl-5,7-dimethyl-6-oxo-2H-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide

InChI

InChI=1S/C14H16N6O2/c1-19-11-14(16-9-17-18-11,20(2)13(19)22)12(21)15-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,15,21)(H,16,17)

InChI Key

XTSHPVRUXWMHDH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NNC=NC2(N(C1=O)C)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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